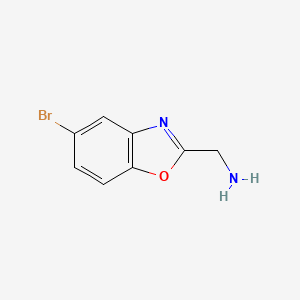

5-Bromobenzoxazole-2-methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-1,3-benzoxazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOQELBEBGKRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(O2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Benzoxazole Heterocyclic Framework

The core of 5-Bromobenzoxazole-2-methanamine is the benzoxazole (B165842) moiety, an aromatic organic compound formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. globalresearchonline.net This fused-ring system is a prominent pharmacophore—a molecular feature responsible for a drug's pharmacological activity—and is a foundational structure in medicinal chemistry. globalresearchonline.netmdpi.com The aromaticity of the benzoxazole ring system contributes to its relative stability. globalresearchonline.net

Benzoxazoles, both naturally occurring and synthetic, exhibit a wide spectrum of biological activities. nih.gov They are key components in the development of drugs targeting various diseases, with some derivatives currently in clinical trials. nih.gov The versatility of the benzoxazole scaffold allows for functionalization at several positions, enabling the synthesis of a diverse library of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antifungal agents. mdpi.comnih.govkuey.net The synthesis of benzoxazole derivatives is a significant focus for organic chemists aiming to develop novel molecules with enhanced biological efficacy. globalresearchonline.net

| Property | Description |

| Core Structure | Benzene ring fused to an oxazole ring |

| Chemical Nature | Aromatic, heterocyclic organic compound |

| Significance | Considered a "vital pharmacophore" in medicinal chemistry. globalresearchonline.net |

| Biological Activities | Associated with anticancer, anti-inflammatory, antifungal, and antimycobacterial properties. mdpi.comnih.govnih.gov |

Strategic Importance of the Bromine Substituent in Position 5

The introduction of a bromine atom at the 5-position of the benzoxazole (B165842) ring is a strategic modification known as "bromination." Halogens, particularly bromine, are often incorporated into molecular structures to enhance the therapeutic properties of a potential drug. ump.edu.plump.edu.pl This modification can lead to increased therapeutic activity, favorably alter the drug's metabolism, and extend its duration of action. ump.edu.plump.edu.pl

The presence of bromine can influence intermolecular and intramolecular interactions through a phenomenon known as "halogen bonding," where the halogen atom acts as an electrophilic region (a "sigma-hole") and interacts with nucleophilic sites on a target molecule. ump.edu.pl This can lead to more effective drug-target binding. ump.edu.pl Bromine's ability to form a wide range of derivatives makes it a versatile tool in pharmaceutical development. tethyschemical.com Furthermore, the bromine atom on the aromatic ring can serve as a reactive handle for further synthetic modifications, such as nucleophilic substitution reactions, allowing for the creation of more complex molecules. evitachem.com

Role and Reactivity Implications of the 2 Methanamine Functionality

The methanamine group (-CH2NH2) at the 2-position of the benzoxazole (B165842) ring introduces a primary amine functionality, which has significant implications for the molecule's reactivity. Amines are nucleophilic and basic, meaning they can readily react with a wide range of electrophilic reagents. researchgate.net This makes the methanamine group a key site for synthetic elaboration.

The methanamine, or methylamine, group is considered a versatile building block in organic chemistry. youtube.com It is crucial for synthesizing various active pharmaceutical ingredients. youtube.com The amine's ability to participate in reactions like alkylation and acylation allows for the straightforward attachment of diverse chemical moieties, enabling the exploration of structure-activity relationships. numberanalytics.com However, due to its reactivity, the amine group may require protection during multi-step syntheses to prevent unwanted side reactions. researchgate.net The final step in the synthesis of 5-Bromobenzoxazole-2-methanamine is the introduction of this group, which can be achieved through methods like reductive amination. evitachem.com

| Functional Group | Key Characteristics |

| -NH2 (Amine) | Nucleophilic and basic. researchgate.net |

| -CH2- (Methylene) | Acts as a linker between the amine and the benzoxazole core. |

| Overall Functionality | Serves as a key site for C-C and C-N bond-forming reactions, enabling the synthesis of more complex molecules. numberanalytics.com |

Overview of Advanced Research Trajectories for 5 Bromobenzoxazole 2 Methanamine

Precursor Synthesis and Functional Group Transformations

The foundation of synthesizing this compound lies in the effective preparation of its key precursors. This involves the synthesis of brominated 2-aminophenol (B121084) derivatives and functionalized carboxylic acid or aldehyde equivalents, which are essential for the subsequent benzoxazole ring formation.

Synthesis of Brominated 2-Aminophenol Derivatives

A primary precursor for the target molecule is 4-bromo-2-aminophenol. A common synthetic route to this intermediate is the reduction of 4-bromo-2-nitrophenol. Various reducing agents and catalytic systems can be employed for this transformation.

One effective method involves the catalytic hydrogenation of 4-bromo-2-nitrophenol. For instance, using a 5% Rhodium on carbon (Rh/C) catalyst in a solvent like tetrahydrofuran (B95107) (THF) under a hydrogen atmosphere can yield 4-bromo-2-aminophenol in high purity and yield. chemicalbook.com The reaction progress can be monitored, and upon completion, the catalyst is removed by filtration, and the product is isolated by concentrating the filtrate. chemicalbook.com

Another approach utilizes a modified Raney-Ni catalyst. This method involves treating a Raney-Ni catalyst with ferric nitrate (B79036) and chromium nitrate in water, followed by adjustment of the pH with an alkaline solution. patsnap.comgoogle.com The resulting Fe-Cr modified Raney-Ni catalyst is then used for the hydrogenation of 2-nitro-4-bromophenol in an alcohol solvent, such as methanol. patsnap.comgoogle.com This method is noted for its high conversion rate and low debromination, leading to a high yield of 4-bromo-2-aminophenol. google.com

The selection of the catalyst and reaction conditions can significantly impact the efficiency and selectivity of the reduction. Below is a table summarizing different catalytic systems for the synthesis of 4-bromo-2-aminophenol.

| Catalyst System | Starting Material | Solvent | Key Advantages | Yield |

| 5% Rh/C, H₂ | 4-bromo-2-nitrophenol | THF | High yield and purity | 99% chemicalbook.com |

| Fe-Cr modified Raney-Ni, H₂ | 2-nitro-4-bromophenol | Methanol | High conversion, low debromination | 89.8% google.com |

| Tin(II) chloride | 1-(2-bromo-4-nitrophenyl)ethanone | Ethanol | Effective for related amino-bromo-phenyl compounds | Not specified for 4-bromo-2-aminophenol chemicalbook.com |

Preparation of Functionalized Carboxylic Acid or Aldehyde Equivalents for Benzoxazole Annulation

The second key component for the benzoxazole ring formation is a reactant that provides the C2 carbon and the attached methanamine group of the target molecule. This is typically a functionalized carboxylic acid equivalent. For the synthesis of this compound, a suitable precursor is 2-aminoacetonitrile or a related derivative.

The synthesis of 2-substituted benzoxazoles often involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. In the case of 2-aminomethylbenzoxazoles, using aminoacetonitrile (B1212223) or its salts is a direct approach. The nitrile group can be reduced to an amine in a subsequent step.

Another strategy involves using malononitrile, which can react with o-aminophenols in the presence of an acid catalyst like glacial acetic acid in a solvent such as ethanol. google.com This reaction forms 2-benzoxazole acetonitrile, which can then be reduced to the desired 2-methanamine.

Benzoxazole Ring Formation Strategies

The crucial step in the synthesis of this compound is the formation of the benzoxazole ring. This is typically achieved through condensation and subsequent cyclization of the 2-aminophenol precursor with the carboxylic acid or aldehyde equivalent.

Condensation and Cyclization Reactions

Polyphosphoric acid (PPA) is a widely used and effective reagent for promoting the condensation and cyclization of 2-aminophenols with carboxylic acids to form benzoxazoles. ijpbs.com The reaction involves heating the mixture of the 2-aminophenol and the carboxylic acid in PPA. ijpbs.com The acidic and dehydrating properties of PPA facilitate the formation of the oxazole (B20620) ring.

For the synthesis of this compound, 4-bromo-2-aminophenol would be reacted with a suitable protected aminoacetic acid derivative in PPA. The use of a protected amino acid is necessary to prevent side reactions involving the amino group. The protecting group can then be removed after the cyclization is complete.

Oxidative cyclization offers an alternative route to benzoxazoles. This method typically involves the reaction of a 2-aminophenol with an aldehyde, followed by in-situ oxidation of the resulting Schiff base intermediate. ijpbs.com

A variety of oxidizing agents can be employed, including lead tetraacetate and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO). ijpbs.comnih.gov For instance, the reaction of a 2-aminophenol with an aldehyde in the presence of an oxidant can directly yield the benzoxazole derivative. This approach can be advantageous due to its mild reaction conditions.

Recent developments have focused on metal-free oxidative cyclization methods. jst.go.jp These "green" approaches often utilize milder oxidants and can proceed under more environmentally friendly conditions. nih.gov For example, the dehydrogenation-driven coupling between cyclohexanones and primary amines using TEMPO as a mild oxidant has been developed for the synthesis of N-functionalized 2-aminophenols, which are precursors for various heterocyclic compounds. nih.gov

Another oxidative strategy involves the use of potassium ferricyanide (B76249) (K₃Fe(CN)₆) to facilitate the coupling of o-aminophenols with N-terminal amino acids on peptides, demonstrating the potential for forming the benzoxazole core under specific oxidative conditions. escholarship.org

Organometallic-Catalyzed Annulation Approaches

Organometallic catalysis offers a powerful tool for the construction of the benzoxazole core. These methods often involve the cyclization of 2-aminophenols with various coupling partners, facilitated by a metal catalyst. nih.gov While direct organometallic-catalyzed synthesis of this compound is not extensively detailed in the provided results, the synthesis of analogous 2-substituted benzoxazoles provides a foundational understanding. For instance, palladium-catalyzed aminocarbonylation of aryl iodides with 2-aminophenols has been shown to be an effective method for creating 2-arylbenzoxazoles. researchgate.net This type of methodology could potentially be adapted for the synthesis of the target molecule.

A general approach involves the condensation of a substituted 2-aminophenol with a suitable carboxylic acid derivative, aldehyde, or other precursor, often under the influence of a metal catalyst. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Green Chemistry-Inspired Synthetic Protocols

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. beilstein-journals.org This has led to the exploration of various green chemistry protocols for the synthesis of heterocyclic compounds like benzoxazoles.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netfrontiersin.org This technology has been successfully applied to the synthesis of various five-membered azaheterocyclic systems. eurekaselect.com The use of microwave irradiation can be particularly advantageous in the synthesis of benzoxazole derivatives, potentially under solvent-free conditions, which further enhances the green credentials of the process. researchgate.netpnrjournal.com For example, the synthesis of 5-substituted benzylidene amino-2-butyl benzofuran-3-yl-4-methoxyphenyl methanones has been efficiently achieved using microwave assistance. nih.gov

A study on the synthesis of 2-amino-4,6-diaryl pyrimidines and 3,5-diaryl-1H-pyrazoles demonstrated a novel approach using ultrasound for solvation followed by microwave irradiation for the heterocyclization reaction, resulting in good yields in a short time. researchgate.net This dual green chemistry approach could be explored for the synthesis of this compound.

| Methodology | Key Advantages | Potential Application |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency frontiersin.org | Cyclization of a 5-bromo-2-aminophenol derivative with a suitable precursor to form the benzoxazole ring. |

Ultrasound irradiation is another green chemistry tool that can enhance reaction rates and yields. nih.govnanobioletters.com The application of ultrasound can lead to the formation of products at room temperature in shorter time frames and often without the formation of side products. nih.gov This method has been successfully used for the synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohydantoins. nih.gov The use of ultrasound in the N-alkylation reaction for the synthesis of olanzapine, a benzodiazepine (B76468) derivative, has also been shown to be highly effective, increasing both yield and reaction rate. nih.gov This suggests its potential applicability in the final steps of synthesizing this compound, specifically in the functionalization of the methanamine moiety. A comparison between conventional heating and ultrasound irradiation for the synthesis of ethyl 6-amino-5-cyano-2-methyl 4-phenyl- 4H-pyran-3 carboxylate derivatives showed that the ultrasound method provided superior yields and shorter reaction times. nanobioletters.com

| Methodology | Key Advantages | Potential Application |

| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, milder reaction conditions nih.govnanobioletters.com | Facilitating the condensation and cyclization steps in the formation of the benzoxazole ring. |

Mechanochemistry, which involves conducting reactions in the solid state with mechanical agitation, offers a solvent-free and often catalyst-free route to various chemical compounds. rsc.org This technique has been successfully employed for the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles through a simple mortar-and-pestle grinding method. rsc.org The key advantages of this approach include cleaner reaction profiles, high yields, and short reaction times. rsc.org Ball milling is a common mechanochemical technique that has been used for the synthesis of 1,2-disubstituted benzimidazoles and quinazolin-4(3H)-ones. beilstein-journals.org The possibility of preparing ternary sulfides via mechanochemical synthesis highlights the versatility of this method for creating complex structures. rsc.org

| Methodology | Key Advantages | Potential Application |

| Mechanochemical Synthesis | Solvent-free, often catalyst-free, high yields, short reaction times rsc.org | Solid-state condensation of a 5-bromo-2-aminophenol with a suitable reactant to form the benzoxazole core. |

Conducting reactions under solvent-free conditions is a cornerstone of green chemistry. One such approach involves using 1-butyl-3-methylimidazolium tribromide as a brominating agent for the synthesis of 5-bromo-2-furfural, which proceeds with excellent yield and high regioselectivity without a solvent. asianpubs.org

Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to traditional organic solvents. researchgate.net These solvents are typically mixtures of a hydrogen bond donor and a hydrogen bond acceptor, and they exhibit properties such as low vapor pressure, non-flammability, and ease of preparation. DESs have been successfully used as catalysts and reaction media for the synthesis of various heterocyclic compounds, including benzo eurekaselect.comimidazo[1,2-a]pyrimidine derivatives. A novel deep eutectic solvent, 1-butyl-3-methylimidazolium bromide-propylene glycol, has been synthesized and shown to be effective for extractive denitrogenation. syxbsyjg.com Furthermore, a magnetic nanoparticle-supported deep eutectic solvent has been developed for the synthesis of 2-benzylbenzoxazole (B4618616) derivatives, demonstrating good yields and reusability of the catalyst. researchgate.net The use of choline-based deep eutectic solvents has also been explored for the enzymatic preparation of epoxy linseed oil, showcasing their compatibility with biocatalysis. nih.gov

| Methodology | Key Advantages | Potential Application |

| Solvent-Free/Deep Eutectic Solvents | Environmentally friendly, often recyclable, can act as both solvent and catalyst researchgate.net | The entire synthesis of this compound could potentially be carried out in a DES medium. |

Introduction and Functionalization of the 2-Methanamine Moiety

The introduction of the 2-methanamine group is a critical step in the synthesis of the target molecule. This can be achieved through various synthetic strategies. One common approach is the cyclization of a 2-aminophenol with a precursor that already contains the protected aminomethyl group. nih.gov

Alternatively, a 2-substituted benzoxazole can be synthesized first, followed by the introduction or modification of the substituent at the 2-position to yield the methanamine moiety. For example, a 2-chlorobenzoxazole (B146293) can be reacted with a suitable amine. researchgate.net Another strategy involves the reaction of 2-mercaptobenzoxazoles with amines under microwave irradiation on water to produce 2-aminobenzoxazoles. organic-chemistry.org

The functionalization of the 2-methanamine moiety can also be a key step in developing derivatives with specific properties. This could involve N-alkylation or other modifications to the primary amine.

Strategies for Direct Introduction

The direct introduction of the 2-methanamine functionality onto the 5-bromobenzoxazole core presents a synthetic challenge. A common and effective strategy involves a multi-step sequence starting from a suitable precursor, such as 2-amino-4-bromophenol (B1269491). This precursor can be reacted with a protected form of aminoacetonitrile, such as N-Boc-aminoacetonitrile, in the presence of a coupling agent to form an intermediate that can then be cyclized to the benzoxazole. Subsequent deprotection of the amine yields the desired product.

Another approach involves the initial synthesis of 5-bromobenzoxazole, which can then undergo functionalization at the 2-position. However, direct amination at the 2-position of a pre-formed benzoxazole ring is often difficult to achieve with high selectivity and yield.

Post-Cyclization Functionalization of a 2-Substituent

A more prevalent and often more efficient strategy involves the formation of the 5-bromobenzoxazole ring with a suitable precursor group at the 2-position, which is then converted to the methanamine group. Several key intermediates and their subsequent transformations have been investigated:

Reduction of a 2-Cyano Group: A highly effective method is the reduction of 5-bromobenzoxazole-2-carbonitrile. The nitrile group can be introduced by reacting 2-amino-4-bromophenol with a cyanating agent. The resulting 2-cyanobenzoxazole can then be reduced to the corresponding 2-methanamine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. ochemacademy.com This method offers a direct pathway to the desired amine functionality.

Amination of a 2-(Halomethyl) Group: The synthesis of 2-(chloromethyl)-5-bromobenzoxazole serves as a crucial step for subsequent amination. This intermediate can be prepared from 2-amino-4-bromophenol and chloroacetyl chloride. mdpi.com The resulting 2-(chloromethyl) derivative is then amenable to amination reactions. A particularly useful method is the Gabriel synthesis , where the chloromethyl compound is reacted with potassium phthalimide (B116566). masterorganicchemistry.com The resulting phthalimide intermediate is then cleaved, typically using hydrazine (B178648), to yield the primary amine, this compound. masterorganicchemistry.com This method is advantageous as it avoids the over-alkylation often encountered with direct amination using ammonia (B1221849).

Reductive Amination of a 2-Carbaldehyde: Another viable route is the reductive amination of 5-bromobenzoxazole-2-carbaldehyde. The aldehyde can be synthesized and then reacted with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent to form the desired 2-methanamine.

Protecting Group Strategies for Amine Functionality

To prevent unwanted side reactions and ensure the selective formation of the desired product, protecting groups are often employed for the amine functionality. The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal.

Commonly used amine protecting groups in the synthesis of related compounds include:

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., trifluoroacetic acid) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis |

| Phthalimide | - | Hydrazinolysis (e.g., using hydrazine hydrate) |

The use of an orthogonal protecting group strategy can be particularly beneficial, allowing for the selective deprotection of one amine group in the presence of others.

Regioselective Bromination Techniques for the Benzoxazole Scaffold

The introduction of a bromine atom at the 5-position of the benzoxazole ring requires precise control over the reaction conditions to ensure high regioselectivity.

Direct Halogenation Protocols

Direct bromination of the benzoxazole scaffold can be achieved using various brominating agents. The choice of reagent and solvent system is crucial to favor substitution at the desired 5-position. Electrophilic aromatic substitution reactions on the benzoxazole ring are influenced by the directing effects of the fused benzene (B151609) and oxazole rings.

Purification and Isolation Methodologies for High-Purity this compound

The purification of the final product is a critical step to obtain high-purity this compound, which is essential for its intended applications. Common purification techniques include:

Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials, by-products, and other impurities. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of solvents) is optimized to achieve efficient separation. mdpi.com

Crystallization/Recrystallization: This technique is employed to obtain a highly pure crystalline solid. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the solution.

Acid-Base Extraction: Given the basic nature of the amine functionality, acid-base extraction can be a useful purification step. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous solution is raised to precipitate the purified amine.

The purity of the final compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. A complete analysis for a molecule like this compound would typically involve a suite of NMR experiments.

High-Field 1D NMR (¹H, ¹³C, ¹⁵N) for Primary Structural Assignment

Detailed ¹H, ¹³C, and ¹⁵N NMR data for this compound are not present in the surveyed literature. For a conclusive primary structural assignment, these spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzoxazole ring system, as well as signals for the methylene (B1212753) (-CH₂) and amine (-NH₂) protons of the methanamine substituent. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the benzene ring.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts would help to identify the carbons of the benzoxazole core, including the carbon atom bonded to bromine, and the carbons of the methanamine side chain.

¹⁵N NMR: Nitrogen-15 NMR, though less common, would offer direct insight into the electronic environment of the two nitrogen atoms within the molecule—the one in the oxazole ring and the one in the amine group.

Without experimental data, hypothetical chemical shift values can be estimated based on related structures. For instance, data for 5-bromobenzoxazole exists, which could inform the expected shifts for the benzoxazole core. However, the influence of the 2-methanamine substituent would significantly alter these values, making any estimation speculative.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H-4 | Data not available | Data not available |

| H-6 | Data not available | Data not available |

| H-7 | Data not available | Data not available |

| -CH₂- | Data not available | Data not available |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ) ppm |

|---|---|

| C-2 | Data not available |

| C-3a | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-7a | Data not available |

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are critical for assembling the complete molecular structure by establishing correlations between different nuclei.

A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would be instrumental in confirming the connectivity of the aromatic protons on the benzene portion of the benzoxazole ring.

An HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, aiding in the assignment of the aromatic CH groups and the methylene group.

The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This technique would be vital in piecing together the entire molecular framework, for example, by showing correlations from the methylene protons to the C-2 carbon of the benzoxazole ring, thus confirming the attachment of the side chain.

A NOESY experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For this compound, NOESY could reveal spatial relationships between the methanamine side chain protons and the protons on the benzoxazole ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally identifying a compound by providing its exact mass with high precision, which in turn allows for the determination of its elemental composition. For newly synthesized benzoxazole derivatives, HRMS is a standard characterization technique. researchgate.net The structures of novel glycosyl benzoxazole derivatives, for instance, have been confirmed using HRMS with electrospray ionization (ESI). researchgate.net This technique provides the experimental mass of the molecular ion, which can then be compared to the calculated theoretical mass based on the expected molecular formula. The close agreement between the experimental and theoretical mass confirms the elemental composition of the synthesized molecule. In the case of a series of new benzoxazole derivatives developed as potential antiglioma agents, HRMS spectral data were in agreement with the proposed structures of the compounds.

Table 1: Illustrative HRMS Data for a Benzoxazole Derivative

| Parameter | Value |

| Molecular Formula | C₁₇H₁₂N₂O |

| Calculated Mass | 260.09496 |

| Observed Mass [M+H]⁺ | 260.0953 |

| Mass Difference (ppm) | 1.54 |

Note: This table is illustrative and based on data for a representative benzoxazole derivative, not specifically this compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, characteristic fragment ions. libretexts.org The study of these fragmentation patterns is a key method for the structural characterization of benzoxazole derivatives. orientjchem.org

The fragmentation of the benzoxazole core and its substituents provides a unique fingerprint for the molecule. For example, in the mass spectrum of a thiazole-substituted benzoxazole, one of the primary fragmentation steps involves the cleavage of the thiazole (B1198619) ring. researchgate.net A common fragmentation pathway for benzoxazoles involves the initial loss of stable neutral molecules like CO or HCN from the heterocyclic ring, followed by further fragmentation of the remaining structure. The stability of the resulting fragment ions, such as acylium ions ([RCO]⁺), often dictates the most prominent peaks in the mass spectrum, with the most stable ion typically corresponding to the base peak. libretexts.org The analysis of these fragmentation pathways allows researchers to piece together the molecular structure and confirm the connectivity of different functional groups. researchgate.net

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. The FT-IR spectra of benzoxazole derivatives show characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds. nih.gov For instance, the C=N stretching vibration within the oxazole ring of benzoxazole derivatives is typically observed in the range of 1517–1672 cm⁻¹. esisresearch.org The C-O-C stretching vibrations of the oxazole ring are also characteristic, with the asymmetric stretch appearing at higher wavenumbers than the symmetric stretch. esisresearch.orgesisresearch.org

In a study of 5-nitro-2-(4-nitrobenzyl) benzoxazole, the asymmetric C-O-C vibration was assigned to a band at 1144 cm⁻¹ in the IR spectrum, while the symmetric stretch was observed at 1063 cm⁻¹. esisresearch.org The presence of specific substituents on the benzoxazole core can also be confirmed by their characteristic IR absorption bands. For example, the N-H stretching vibrations of an amine group would appear in the region of 3200-3500 cm⁻¹, while the C≡N stretch of a nitrile group would be found around 2230 cm⁻¹.

Table 2: Characteristic FT-IR Vibrational Frequencies for Benzoxazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| Aromatic C-H | Stretching | 3000 - 3150 | esisresearch.org |

| C=N (Oxazole Ring) | Stretching | 1517 - 1672 | esisresearch.org |

| C=C (Aromatic) | Stretching | 1450 - 1600 | nih.gov |

| C-N | Stretching | 1180 - 1330 | esisresearch.orgesisresearch.org |

| Asymmetric C-O-C | Stretching | ~1150 | esisresearch.orgesisresearch.org |

| Symmetric C-O-C | Stretching | ~1060 | esisresearch.org |

| C-Br | Stretching | 500 - 700 | nih.gov |

Note: The exact positions of the peaks can vary depending on the specific molecular structure and its environment.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides information that is complementary to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. This is particularly true for non-polar bonds and symmetric vibrations.

X-ray Crystallography

The crystal structure of a benzoxazole derivative reveals not only the intramolecular features but also the intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. researchgate.net For example, the crystal structure of (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile was determined to be in the monoclinic space group P21/c. scispace.com In another study, the crystal structure of 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole was found to have triclinic symmetry and displayed N-H···N hydrogen bonding. researchgate.net Such detailed structural information is invaluable for understanding the structure-property relationships of these compounds. While a specific crystal structure for this compound is not detailed in the provided context, the analysis of related structures provides a strong basis for predicting its likely molecular geometry and packing behavior.

Table 3: Illustrative Crystallographic Data for a Benzoxazole Derivative

| Parameter | (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile scispace.com | 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole researchgate.net |

| Chemical Formula | C₁₇H₁₂N₂O | C₁₅H₉ClN₄O |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P-1 |

| a (Å) | 11.0508(8) | - |

| b (Å) | 12.0159(10) | - |

| c (Å) | 10.0074(9) | - |

| α (°) | 90 | - |

| β (°) | 94.761(5) | - |

| γ (°) | 90 | - |

| Volume (ų) | 1324.25(19) | - |

| Z | 2 | - |

Note: This table presents data from published crystal structures of benzoxazole derivatives to illustrate the type of information obtained from X-ray crystallography.

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry Determination

As of the latest available research, a definitive single-crystal X-ray diffraction study for the specific compound this compound has not been publicly documented in crystallographic databases. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available for this particular molecule.

While the broader class of benzoxazoles has been subject to extensive crystallographic analysis, and the structures of various derivatives have been elucidated, the specific arrangement of atoms and the absolute stereochemistry of this compound remain undetermined by this definitive technique. The presence of the bromine atom and the methanamine substituent at the 5- and 2-positions, respectively, introduces specific electronic and steric factors that would uniquely influence its crystal lattice.

Without experimental data from a single-crystal X-ray diffraction study of this compound, any discussion of its absolute structure and stereochemistry would be purely speculative.

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the availability of its crystal structure data, which, as previously noted, is not currently available in published literature. Therefore, a detailed description of the specific hydrogen bonds, halogen bonds, π-stacking, and other non-covalent interactions that govern the supramolecular assembly of this compound in the solid state cannot be provided at this time.

The molecular structure of this compound suggests the potential for a variety of intermolecular interactions that would direct its crystal packing. The primary amine group (-CH₂NH₂) is a strong hydrogen bond donor, while the nitrogen atom within the oxazole ring and the oxygen atom can act as hydrogen bond acceptors. The bromine atom introduces the possibility of halogen bonding, an increasingly recognized non-covalent interaction where the electropositive region on the halogen (the σ-hole) can interact with a nucleophilic site on an adjacent molecule. Furthermore, the benzoxazole ring system provides a platform for π-π stacking interactions, which are common in the crystal structures of aromatic and heteroaromatic compounds.

Computational and Theoretical Investigations of 5 Bromobenzoxazole 2 Methanamine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is the method of choice for investigating the properties of medium-sized organic molecules like 5-Bromobenzoxazole-2-methanamine. DFT calculations can predict a wide range of molecular properties by approximating the electron density of the system, which in turn determines its energy and other characteristics. For a molecule like this, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would typically be employed to ensure reliable results.

The first and most crucial step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

For this compound, this analysis would focus on key structural parameters such as the bond lengths and angles within the benzoxazole (B165842) ring system, the C-Br bond, and the C-N bond of the methanamine side chain. A critical aspect of the conformational analysis would be to investigate the rotational barrier of the aminomethyl group (-CH₂NH₂) relative to the benzoxazole ring. This determines the most stable spatial arrangement (conformer) of the side chain, which is crucial for its interaction with biological targets.

These calculations are typically performed first in the gas phase (an isolated molecule) to understand the intrinsic structural preferences. Subsequently, the calculations are repeated in various solvents using a computational approach like the Polarizable Continuum Model (PCM). This allows researchers to understand how the molecule's conformation and stability are influenced by different chemical environments, which is particularly important for predicting its behavior in biological systems or as a reactant in solution.

Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic structure can be performed to understand its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be distributed across the electron-rich benzoxazole ring system and the lone pairs of the nitrogen and oxygen atoms.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The LUMO is likely localized on the aromatic ring and potentially influenced by the electron-withdrawing bromine atom.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from this analysis. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. While specific values for this compound are not available in the reviewed literature, this gap is a key determinant of its electronic behavior.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic charge distribution on the surface of a molecule. It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack.

In an MEP map of this compound, different colors would indicate varying electrostatic potentials:

Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack. These would be expected around the electronegative oxygen and nitrogen atoms of the benzoxazole ring and the bromine atom.

Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the aminomethyl group (-NH₂).

This map provides a clear, intuitive picture of the molecule's charge landscape, guiding the understanding of its intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, going beyond the classical Lewis structure. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. These interactions, known as hyperconjugation, are key to molecular stability.

For this compound, NBO analysis would quantify important intramolecular charge transfer events. For instance, it could reveal the stabilization energy associated with the donation of electron density from the lone pair orbitals of the oxygen (n_O) and nitrogen (n_N) atoms into the antibonding orbitals (σ* or π*) of the adjacent bonds in the ring. This delocalization of electron density is fundamental to the stability of the aromatic and heterocyclic system. The analysis also provides the natural atomic charges on each atom, offering a more refined view of the charge distribution than other methods.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Measures the capacity to accept electrons. |

This table describes the standard theoretical descriptors that would be calculated in a computational study.

In addition to these global descriptors, local reactivity descriptors like Fukui functions are used to predict site selectivity. This analysis identifies which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more granular prediction of reactivity than MEP maps alone.

Reactivity Descriptors and Site Selectivity Prediction

Prediction of Spectroscopic Properties

Computational methods are also instrumental in predicting and interpreting spectroscopic data, which are fundamental for molecular characterization.

The Gauge-Including Atomic Orbitals (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netesisresearch.orgnih.gov By performing GIAO calculations, typically at the DFT level, one can predict the ¹H and ¹³C NMR spectra of this compound. These theoretical spectra are invaluable for assigning the peaks in experimentally obtained spectra and for confirming the molecular structure. The predicted chemical shifts are sensitive to the electronic environment of each nucleus.

Table 3: Exemplary Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound using the GIAO method. Note: These are representative values to illustrate the concept.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | 165.2 |

| C4 | 7.85 | 112.5 |

| C5 | - | 118.0 |

| C6 | 7.50 | 125.8 |

| C7 | 7.70 | 115.3 |

| CH2 | 4.15 | 45.3 |

| NH2 | 2.10 (broad) | - |

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT by computing the second derivatives of the energy with respect to atomic displacements. arxiv.orgesisresearch.org These calculations yield the vibrational frequencies and intensities, which correspond to the peaks in experimental IR and Raman spectra. esisresearch.orgindexcopernicus.com The analysis of these vibrational modes allows for the identification of characteristic functional groups within the molecule. For this compound, key vibrations would include N-H stretching of the amine, C-H stretching of the aromatic ring and methylene (B1212753) group, C=N and C-O-C stretching of the benzoxazole ring, and the C-Br stretching vibration.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H stretch (amine) | 3300 - 3500 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| C=N stretch (oxazole) | 1630 - 1680 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Variable |

| C-O-C stretch (oxazole) | 1200 - 1270 | Strong |

| C-Br stretch | 500 - 650 | Strong |

Advanced Computational Modeling

Advanced computational modeling integrates the aforementioned theoretical methods to build a comprehensive understanding of a molecule's behavior. By combining analyses of the wave function, reactivity descriptors, and predicted spectra, a holistic model of this compound can be constructed. This model can elucidate structure-property relationships, predict the outcomes of chemical reactions, and guide the design of new derivatives with tailored properties. Such computational studies are an indispensable precursor and complement to experimental work, saving time and resources by focusing laboratory efforts on the most promising avenues. researchgate.net

Reaction Pathway and Transition State Calculations

The synthesis of benzoxazole derivatives involves the formation of the heterocyclic ring system, a process that can often proceed through multiple potential pathways. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the most likely reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products.

Research on the formation of related benzoxazole structures has highlighted the competition between different cyclization pathways. For instance, in the synthesis of benzoxazole-2-carboxylate derivatives, computational modeling was used to understand the selectivity for the oxazole (B20620) ring formation. marmara.edu.tr These studies often investigate the energetics of alternative mechanisms, such as the 5-endo-trig versus the 6-exo-trig cyclization routes, to predict the experimentally observed product. marmara.edu.tr

In a study on benzoxazole formation, quantum chemical calculations were employed to probe the proposed reaction pathways. researchgate.net The investigation focused on identifying the most plausible mechanism by comparing the computed reaction barriers (activation energies) for different routes. researchgate.net For example, one pathway might involve a concerted reductive elimination, and the feasibility of this pathway is assessed by the calculated energy of its transition state. researchgate.net

A summary of representative computed reaction barriers for different pathways in benzoxazole formation is presented below.

| Pathway | Transition State | Calculated Reaction Barrier (ΔG‡) in kcal/mol | Plausibility |

| Pathway B | TS-3 | 18.0 | Less Favorable |

| Pathway C | TS-1 | 7.6 | Most Favorable |

Table 1: Comparison of computed Gibbs free energy barriers for different proposed reaction pathways in a model benzoxazole synthesis. The lower energy barrier for Pathway C suggests it is the more kinetically favorable route. Data is illustrative and based on findings for related benzoxazole syntheses. researchgate.net

These computational results, which are in good agreement with experimental findings for similar systems, suggest that the formation of the benzoxazole ring is highly sensitive to the electronic and steric nature of the substituents. marmara.edu.trresearchgate.net For this compound, similar computational approaches could be used to model its specific synthesis, taking into account the influence of the bromo and methanamine substituents on the reaction pathway and energetics.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Non-Biological Systems

Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules, revealing how they move, flex, and interact with their environment over time. For a molecule like this compound, MD simulations in non-biological systems, such as in various solvents, can provide crucial information about its conformational preferences, stability, and intermolecular interactions.

In a study of a benzoxazole methyl ester, quantum chemical calculations were used to determine the conformational landscape. nih.gov The analysis revealed strong electronic delocalization and the importance of intramolecular interactions, such as chalcogen bonding, in determining the conformational preference. nih.gov These types of simulations can quantify the energetic contributions of different non-covalent interactions that govern the molecule's shape and behavior.

To illustrate the kind of data obtained from MD simulations, the following table summarizes hypothetical results for the conformational analysis of a substituted benzoxazole in different solvents, based on principles from studies of similar molecules. researchgate.net

| Solvent | Dominant Conformer | Key Intermolecular Interactions | Conformational Stability |

| Water | Conformer A | Hydrogen bonding between the amine group and water molecules | High |

| n-Octanol | Conformer B | Dipole-dipole interactions with the alcohol; weaker hydrogen bonding | Moderate |

| n-Octane | Conformer C | Van der Waals forces | Low (high flexibility) |

Table 2: Illustrative results from hypothetical Molecular Dynamics simulations of a substituted benzoxazole in different solvents. The table shows how the solvent environment can influence the preferred conformation and the types of interactions that stabilize it.

MD simulations can also be used to calculate various structural and energetic parameters over the course of the simulation.

| Parameter | Description | Typical Values/Observations from Simulations of Similar Molecules |

| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions from a reference structure. | Low values indicate a stable conformation, while high values suggest significant conformational changes. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Changes in Rg can indicate unfolding or folding of flexible parts of the molecule. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Can provide insights into how the molecule exposes its different functional groups to the environment. |

| Hydrogen Bonds | The number and lifetime of hydrogen bonds formed between the molecule and the solvent. | Crucial for understanding behavior in protic solvents. |

Table 3: Key parameters often analyzed in Molecular Dynamics simulations and their general interpretation in the context of conformational analysis of flexible molecules like benzoxazole derivatives.

For this compound, MD simulations would be particularly insightful for understanding how the flexible methanamine side chain behaves in different chemical environments and how this is influenced by the rigid, planar benzoxazole core and the electron-withdrawing bromo substituent.

Non Biological Applications and Engineering Potential of 5 Bromobenzoxazole 2 Methanamine

Advanced Materials Science Applications

The inherent properties of the benzoxazole (B165842) ring system, such as high thermal stability, rigidity, and unique electronic characteristics, position 5-Bromobenzoxazole-2-methanamine as a valuable building block in materials science.

Precursor in Polymer Chemistry and Resin Development

The bifunctional nature of this compound, with its primary amine group, allows it to serve as a monomer in various polymerization reactions. The benzoxazole moiety is a key component in high-performance polymers known for their exceptional thermal and mechanical properties. For instance, poly(benzoxazole imide)s (PBOPIs), synthesized from diamines containing a benzoxazole unit, exhibit high glass transition temperatures (Tg) ranging from 285 to 363 °C and excellent thermal stability, with 5% weight loss temperatures between 510–564 °C in a nitrogen atmosphere. rsc.org These polymers also demonstrate impressive mechanical strength, with tensile strengths of 103–126 MPa and tensile moduli of 2.9–3.7 GPa. rsc.org

The amine group of this compound can readily participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. The incorporation of the rigid benzoxazole ring into the polymer backbone would be expected to enhance the thermal stability and mechanical strength of the resulting polyamide, similar to how 2,5-furandicarboxylic acid is used to create semi-aromatic polyamides with improved properties. rsc.org Furthermore, the bromine atom on the benzoxazole ring offers a site for subsequent modification, such as cross-linking or grafting, to further tailor the polymer's properties for specific applications, including the development of advanced resins with enhanced fire retardancy or modified dielectric properties.

Table 1: Potential Polymerization Reactions of this compound

| Polymer Type | Co-monomer | Key Properties of Resulting Polymer |

| Poly(benzoxazole imide)s | Tetracarboxylic dianhydrides | High thermal stability, excellent mechanical strength |

| Polyamides | Dicarboxylic acids | Enhanced thermal and mechanical properties |

| Epoxy Resins | Epoxy compounds | Increased rigidity and thermal resistance |

Building Block for Organic Electronic Devices (e.g., Organic Light-Emitting Diodes - OLEDs)

The development of efficient and stable organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), heavily relies on the design of novel organic materials with tailored electronic properties. Heterocyclic compounds, including benzoxazole and benzimidazole (B57391) derivatives, are extensively researched for their potential as hole-transporting materials (HTMs) and emitters in these devices. mdpi.comnih.govosti.gov The performance of these materials is dictated by their molecular structure, which influences their energy levels (HOMO/LUMO), charge mobility, and solid-state morphology.

This compound possesses a conjugated benzoxazole system that can facilitate charge transport. The electron-rich nature of the benzoxazole ring, combined with the potential for modification at the amine and bromine positions, allows for the tuning of its electronic properties. For example, derivatives of benzimidazole have been successfully employed as dopant-free HTMs in perovskite solar cells, achieving high power conversion efficiencies of over 20%. osti.gov The design of these materials often involves creating donor-acceptor structures to optimize energy level alignment at the interfaces within the device. osti.govbohrium.com Similarly, pyrene-benzimidazole derivatives have been investigated as blue emitters for OLEDs, where the bulky substituents help to reduce intermolecular aggregation and achieve pure blue electroluminescence. nih.gov

The benzoxazole core of this compound can be functionalized to create either hole-transporting or emissive materials. The methanamine group can be used to attach other aromatic moieties to extend the conjugation and modify the energy levels. The bromine atom provides a handle for introducing groups that can enhance solubility, tune the emission color, or facilitate cross-linking for improved device stability. rsc.org

Table 2: Potential Roles of this compound Derivatives in OLEDs

| Component | Function | Desired Properties |

| Hole-Transporting Layer (HTL) | Facilitates the injection and transport of holes from the anode to the emissive layer. | Appropriate HOMO level, high hole mobility, good film-forming properties. |

| Emissive Layer (EML) | Radiative recombination of electrons and holes to produce light. | High photoluminescence quantum yield, desired emission color, good thermal stability. |

Development of Specialized Fluorescent Probes and Dyes (excluding bioimaging)

The benzoxazole scaffold is a well-known fluorophore, and its derivatives are utilized in the development of fluorescent probes and dyes for various applications. periodikos.com.br The fluorescence properties of these compounds, such as their emission wavelength and quantum yield, are highly sensitive to their chemical environment and can be tuned by introducing different functional groups. nih.gov

Derivatives of this compound could be engineered as chemosensors for the detection of specific analytes. The methanamine group can act as a recognition site for metal ions or other electrophilic species. Upon binding to an analyte, the electronic structure of the molecule would be altered, leading to a change in its fluorescence properties, such as an enhancement or quenching of the emission, or a shift in the emission wavelength. This "turn-on" or "turn-off" response allows for the quantitative detection of the target analyte. For instance, thiophene (B33073) and diaminobenzo-(1,2,5-thiadiazole)-based probes have been theoretically studied for the detection of nitric oxide, where the reaction with the analyte transforms a weak electron acceptor into a strong one, thereby modulating the fluorescence. nih.gov

The bromine atom on the benzoxazole ring can be used to attach other functional units through cross-coupling reactions, enabling the construction of more complex sensor molecules with enhanced selectivity and sensitivity. These non-biological fluorescent probes have potential applications in environmental monitoring, industrial process control, and materials science for detecting trace amounts of pollutants, catalysts, or degradation products.

Mesogenic Applications

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that exhibit liquid crystal phases are known as mesogens, and they typically possess a rigid core with flexible terminal groups. The benzoxazole ring, being a rigid and linear structure, is an excellent candidate for inclusion in the core of mesogenic compounds. researchgate.net

Research on benzoxazole derivatives has demonstrated their ability to form various liquid crystal phases, including nematic and smectic phases. rdd.edu.iquobaghdad.edu.iqnih.gov The thermal stability and mesomorphic properties of these liquid crystals can be tuned by modifying the terminal alkyl or alkoxy chains and by introducing lateral substituents. researchgate.netrdd.edu.iquobaghdad.edu.iq For example, fluorination of benzoxazole-terminated liquid crystals has been shown to improve their electro-optical properties, such as birefringence and dielectric anisotropy. mdpi.com

This compound can serve as a key intermediate in the synthesis of novel liquid crystals. The methanamine group can be converted into an imine or an amide linkage to connect to other aromatic rings, thereby extending the rigid core. The bromine atom can be replaced with various alkyl or alkoxy chains, or other functional groups, to modulate the mesophase behavior and the physical properties of the resulting liquid crystal. The ability to form self-organizing, anisotropic fluids makes these materials suitable for applications in display technologies and optical sensors.

Catalysis and Coordination Chemistry

The presence of nitrogen and oxygen heteroatoms in the benzoxazole ring, along with the primary amine group, makes this compound an attractive ligand for coordination with metal ions.

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial in determining the structure, porosity, and functionality of the resulting MOF. Ligands based on N-heterocycles, such as imidazoles and triazoles, are widely used in the synthesis of MOFs due to their strong coordination to metal centers. fau.de

This compound offers multiple potential coordination sites: the nitrogen atom of the benzoxazole ring and the nitrogen atom of the methanamine group. This allows it to act as a bidentate or bridging ligand, connecting metal centers to form extended one-, two-, or three-dimensional networks. The rigidity of the benzoxazole unit can impart stability to the MOF structure, while the bromine atom provides a functional handle for post-synthetic modification. nih.gov This involves chemically altering the MOF after its initial synthesis to introduce new functional groups or to change its properties.

MOFs constructed using ligands derived from this compound could have applications in gas storage and separation, catalysis, and sensing. The porosity of the MOF can be tuned by controlling the length and geometry of the ligand, while the chemical nature of the pores can be tailored by the functional groups on the ligand. For example, the amine group within the pores could enhance the selective adsorption of CO2, or the benzoxazole nitrogen could act as a Lewis basic site for catalysis. The development of new MOFs often involves the synthesis of novel organic linkers, and this compound represents a promising, yet to be fully explored, building block in this field. universityofgalway.ie

Precursor for Homogeneous or Heterogeneous Catalyst Development

The molecular architecture of this compound offers significant potential for the development of both homogeneous and heterogeneous catalysts. The primary amine group (-CH2NH2) at the 2-position can serve as a coordination site for metal ions, forming stable metal complexes. These complexes can function as homogeneous catalysts in a variety of organic transformations.

Furthermore, the amine group provides a reactive handle for grafting the molecule onto solid supports, such as silica (B1680970), polymers, or metal-organic frameworks (MOFs). This immobilization would lead to the creation of heterogeneous catalysts, which are highly valued in industrial processes due to their ease of separation from the reaction mixture and potential for recyclability. The presence of the bromo substituent on the benzoxazole ring can also influence the electronic properties of the catalytic center, potentially enhancing catalytic activity and selectivity.

While specific studies detailing the use of this compound as a catalyst precursor are limited, the broader class of benzoxazole derivatives has been successfully employed in catalysis. This suggests a promising avenue for future research into the catalytic applications of this specific compound.

Intermediate in Fine Chemical Synthesis

The reactivity of its functional groups makes this compound a valuable intermediate in the multi-step synthesis of more complex molecules for various sectors, including agriculture and specialty materials.

Agrochemical Intermediates (excluding efficacy or biological activity)

The benzoxazole scaffold is a known pharmacophore in a number of commercial agrochemicals. The presence of the bromine atom and the methanamine side chain on this compound provides two distinct points for chemical modification, allowing for the synthesis of a diverse library of potential agrochemical intermediates.

The primary amine can be readily transformed into other functional groups, such as amides, sulfonamides, or imines, through reactions with acyl chlorides, sulfonyl chlorides, or aldehydes and ketones, respectively. The bromo group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. These synthetic pathways could lead to the production of novel molecular frameworks for the development of new generations of agricultural chemicals. While specific examples of agrochemicals derived directly from this compound are not yet widely reported in the literature, its potential as a key building block is recognized by chemical suppliers who list it for applications in the agrochemical sector.

Specialty Chemical Production

The term "specialty chemicals" encompasses a wide range of high-value products, including dyes, pigments, and materials with specific electronic or optical properties. The benzoxazole core is known to be a component of some fluorescent whitening agents and dyes.

The extended π-system of the benzoxazole ring in this compound suggests that it could serve as a chromophore or be modified to create one. The amine and bromo substituents offer pathways to tune the electronic and photophysical properties of the resulting molecules. For instance, diazotization of the amine group followed by coupling reactions could lead to the formation of azo dyes. The potential for this compound to be used in the synthesis of dyestuffs is noted by some chemical suppliers.

The development of new specialty chemicals with tailored properties is a continuous effort in the chemical industry, and versatile intermediates like this compound are crucial to this process.

Future Research Directions and Challenges in 5 Bromobenzoxazole 2 Methanamine Chemistry

Development of Highly Efficient and Sustainable Synthetic Pathways

The future of 5-Bromobenzoxazole-2-methanamine synthesis lies in the development of environmentally benign and economically viable methods. Traditional synthetic routes often involve harsh conditions, toxic reagents, and multiple steps, leading to significant waste generation. numberanalytics.comresearchgate.net Modern approaches are increasingly focused on green chemistry principles to mitigate these drawbacks.

Future research will likely prioritize one-pot syntheses and multi-component reactions (MCRs) to improve efficiency and atom economy. organic-chemistry.orgacs.org The use of alternative energy sources such as microwave irradiation and ultrasound is expected to play a crucial role in accelerating reaction times and improving yields. researchgate.netnih.gov For instance, microwave-assisted synthesis has already demonstrated its potential in the rapid and efficient production of various benzoxazole (B165842) derivatives. nih.gov

Furthermore, the exploration of novel catalytic systems is a key area of investigation. This includes the use of reusable solid acid catalysts, ionic liquids, and metal nanoparticles. organic-chemistry.orgnih.govrsc.org These catalysts offer advantages such as ease of separation, recyclability, and reduced environmental impact. rsc.org The development of continuous flow processes for the synthesis of functionalized benzoxazoles also presents a promising avenue for scalable and controlled production. nih.gov

| Synthetic Approach | Key Advantages | Representative Catalyst/Condition |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency. | Ionic liquids, solid acids. nih.govrsc.org |

| Ultrasound-Promoted Reactions | Enhanced reaction rates, milder conditions. | Brønsted acid ionic liquids. acs.org |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity. | Various catalysts. organic-chemistry.org |

| Flow Chemistry | Scalability, precise process control, improved safety. | Base-mediated cyclization. nih.gov |

| Green Catalysis | Reusability, reduced waste, milder conditions. | Solid acids, metal nanoparticles. organic-chemistry.orgrsc.org |

Exploration of Novel Reaction Manifolds and Mechanistic Insights

A deeper understanding of the reactivity of this compound is crucial for unlocking its full synthetic potential. Future research should focus on exploring novel reaction manifolds that take advantage of the unique electronic properties of the benzoxazole ring and the nucleophilicity of the aminomethyl group.

The development of new C-H activation and functionalization strategies at various positions of the benzoxazole core could lead to a diverse range of derivatives that are otherwise difficult to access. mdpi.com Mechanistic studies, combining experimental techniques with computational methods, will be instrumental in elucidating the pathways of these transformations. researchgate.net For instance, understanding the mechanism of the Smiles rearrangement in related systems can open up new avenues for the synthesis of N-substituted benzoxazoles. nih.gov

Advanced Derivatization Strategies for Tailored Properties

The ability to precisely modify the structure of this compound is key to tailoring its properties for specific non-biological applications. Future research will focus on advanced derivatization strategies to tune its electronic, optical, and material characteristics.

For applications in materials science, derivatization of the aminomethyl group can be used to introduce polymerizable moieties, enabling the incorporation of the benzoxazole unit into larger macromolecular structures. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of various aryl and acetylenic groups. organic-chemistry.org This can significantly impact the conjugation length and electronic properties of the resulting molecules, making them suitable for applications in organic electronics. researchgate.net

Furthermore, the synthesis of derivatives with extended π-systems can lead to materials with interesting photophysical properties, such as fluorescence and phosphorescence. acs.org The strategic placement of electron-donating and electron-withdrawing groups on the benzoxazole core can be used to fine-tune the emission color and quantum yield of these materials. diva-portal.org

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry will play an increasingly important role in accelerating the discovery and design of novel this compound derivatives with desired properties. Quantum chemical calculations can provide valuable insights into the electronic structure, molecular orbitals, and reactivity of the molecule and its derivatives. researchgate.net

Predictive modeling techniques, such as Quantitative Structure-Property Relationship (QSPR) studies, can be employed to establish correlations between the molecular structure and various physical and chemical properties. This will enable the in-silico screening of virtual libraries of compounds, prioritizing the synthesis of candidates with the most promising characteristics for specific applications.

Computational tools can also be used to predict the optical and electronic properties of new derivatives, guiding the design of materials for organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net By simulating the behavior of these molecules in different environments, researchers can gain a better understanding of their performance and stability.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reactivity indices. researchgate.net |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical, chemical, and material properties based on molecular structure. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular behavior and interactions in different environments. |

| Virtual Screening | In-silico screening of compound libraries to identify candidates with desired properties. |

Unconventional and Emerging Non-Biological Applications

While benzoxazole derivatives have been extensively studied for their biological activities, the exploration of their non-biological applications is a rapidly growing field. nih.govmdpi.com The unique photophysical properties of many benzoxazole derivatives make them promising candidates for a range of unconventional applications. acs.org

Future research could focus on the development of this compound-based fluorescent probes for the detection of metal ions or other analytes. The aminomethyl group can act as a binding site, and changes in the fluorescence properties upon binding could be used for sensing applications.

Furthermore, the incorporation of this molecule into polymer backbones could lead to the development of novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The bromine atom allows for further functionalization to fine-tune the electronic properties of these materials. The inherent thermal stability of the benzoxazole ring system is also an attractive feature for these applications. researchgate.net

Challenges in Scale-Up and Process Optimization

Translating the synthesis of this compound from the laboratory to an industrial scale presents several challenges. numberanalytics.comnumberanalytics.com Key issues that need to be addressed include the cost and availability of starting materials, the efficiency and safety of the synthetic process, and the purification of the final product.

The development of robust and scalable synthetic protocols is paramount. This involves optimizing reaction conditions to maximize yield and minimize the formation of byproducts. rsc.org The use of continuous flow chemistry can offer significant advantages in terms of process control, safety, and scalability compared to traditional batch processes. nih.gov

Q & A

Q. What safety protocols are essential for handling brominated benzoxazoles in the lab?

- Methodology : Follow GHS guidelines: use fume hoods, nitrile gloves, and PPE. For spills, neutralize with sodium thiosulfate to reduce bromine toxicity. Store separately from reducing agents to prevent exothermic reactions. Refer to SDS sheets for emergency procedures (e.g., inhalation/ingestion first aid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.